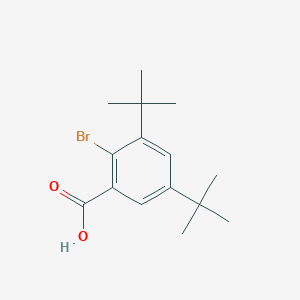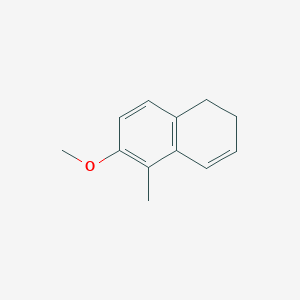![molecular formula C16H10BrNO B14514963 Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- CAS No. 62557-87-3](/img/structure/B14514963.png)
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is an organic compound with a complex structure that includes a benzonitrile group and a bromophenyl group connected through a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . This green synthesis approach is not only environmentally friendly but also efficient, with high yields of the desired product.
Industrial Production Methods
Industrial production of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- typically involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzonitrile: A simpler compound with similar functional groups but lacking the propenyl chain.
4-Bromophenylacetonitrile: Contains a similar bromophenyl group but with a different connecting chain.
4-(Bromomethyl)benzonitrile: Another related compound with a bromomethyl group instead of the propenyl chain
Uniqueness
Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the nitrile and bromophenyl groups, along with the propenyl chain, allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
62557-87-3 |
|---|---|
Fórmula molecular |
C16H10BrNO |
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
4-[3-(4-bromophenyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-10H |
Clave InChI |
KHMQVXUPNDMZHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




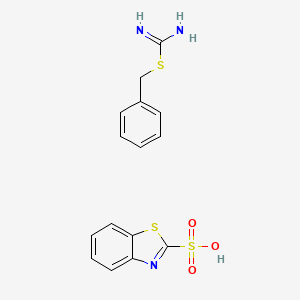
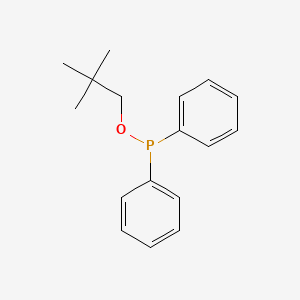
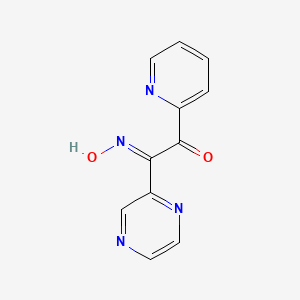
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
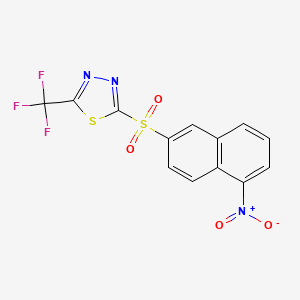
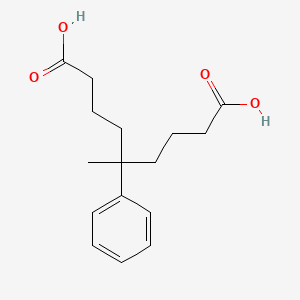
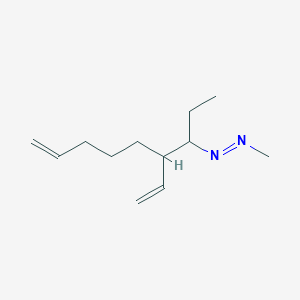


![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
